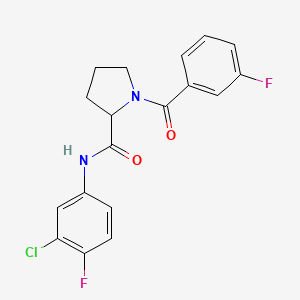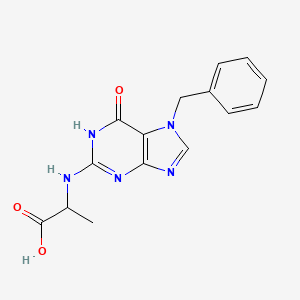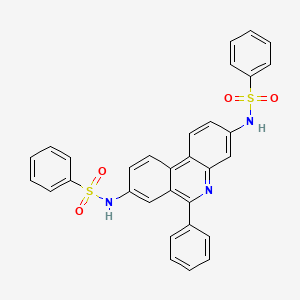![molecular formula C18H23N5O2 B6098656 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as FP-6, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves inhibition of various enzymes and receptors in the body. It has been found to inhibit DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. In addition, this compound has been found to bind to the dopamine receptor and inhibit its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. In addition, this compound has been found to have antibacterial activity against gram-positive and gram-negative bacteria. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its high potency and selectivity. This compound has been found to be effective in low concentrations and has shown selectivity towards cancer cells and bacteria. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One area of research is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another area of research is the optimization of the chemical structure of this compound to increase its solubility and bioavailability. In addition, further research is needed to explore the potential of this compound in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 2-furoyl chloride with piperazine to form 4-(2-furoyl)-1-piperazinyl. This intermediate is then reacted with 1-piperidinyl-2,4,6-trichloropyrimidine to form this compound. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown antibacterial activity against gram-positive and gram-negative bacteria. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
furan-2-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(15-5-4-12-25-15)23-10-8-22(9-11-23)17-13-16(19-14-20-17)21-6-2-1-3-7-21/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBXZBTUEAKYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6098584.png)

![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)
![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
![methyl 2-[({2-[(2,4-difluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6098651.png)
![3-[(benzylamino)sulfonyl]-N-(4-chlorophenyl)benzamide](/img/structure/B6098658.png)
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)
